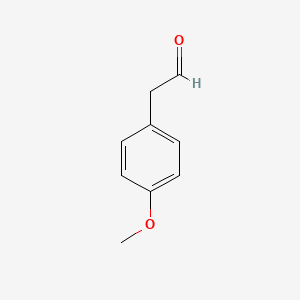

2-(4-methoxyphenyl)acetaldehyde

Descripción general

Descripción

2-(4-methoxyphenyl)acetaldehyde is an organic compound with the molecular formula C₉H₁₀O₂ and a molecular weight of 150.1745 g/mol . . This compound is commonly used in various scientific and industrial applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-(4-methoxyphenyl)acetaldehyde can be synthesized through several methods. One common method involves the oxidation of 4-methoxyphenyl ethanol using oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂) . Another method includes the reaction of 4-methoxybenzyl chloride with dimethyl sulfoxide (DMSO) in the presence of a base like sodium hydride (NaH) .

Industrial Production Methods: In industrial settings, 4-methoxyphenylacetaldehyde is often produced through the catalytic hydrogenation of 4-methoxyphenylacetic acid using catalysts like Raney nickel under controlled temperature and pressure conditions . This method ensures high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: 2-(4-methoxyphenyl)acetaldehyde undergoes various chemical reactions, including:

Substitution: It can participate in nucleophilic substitution reactions to form derivatives like 4-methoxyphenylacetate esters.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and pyridinium chlorochromate (PCC).

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

Substitution: Sodium hydride (NaH), dimethyl sulfoxide (DMSO).

Major Products Formed:

Oxidation: 4-Methoxyphenylacetic acid.

Reduction: 4-Methoxyphenylethanol.

Substitution: 4-Methoxyphenylacetate esters.

Aplicaciones Científicas De Investigación

2-(4-methoxyphenyl)acetaldehyde has a wide range of applications in scientific research, including:

Mecanismo De Acción

The mechanism of action of 4-methoxyphenylacetaldehyde involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in oxidation-reduction reactions, leading to the formation of various metabolites . Additionally, it can participate in nucleophilic substitution reactions, forming derivatives that may exhibit biological activity .

Comparación Con Compuestos Similares

2-(4-methoxyphenyl)acetaldehyde can be compared with other similar compounds, such as:

4-Methoxybenzaldehyde: Similar in structure but differs in the position of the aldehyde group.

4-Methoxyphenylacetic acid: An oxidation product of 4-methoxyphenylacetaldehyde.

4-Methoxyphenylethanol: A reduction product of 4-methoxyphenylacetaldehyde.

Uniqueness: this compound is unique due to its ability to undergo a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .

Actividad Biológica

2-(4-Methoxyphenyl)acetaldehyde, also known as p-methoxyphenylacetaldehyde, is an aromatic aldehyde with the molecular formula C10H12O2. This compound has garnered attention in various fields including organic synthesis, medicinal chemistry, and biological research due to its unique structure and potential biological activities. This article provides a detailed overview of the biological activity of this compound, highlighting its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

The structure of this compound includes a methoxy group (-OCH3) attached to a phenyl ring, which is further linked to an acetaldehyde moiety (-CHO). This configuration contributes to its reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C10H12O2 |

| Molecular Weight | 164.20 g/mol |

| Appearance | Colorless liquid |

| Odor | Characteristic aroma |

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and metabolic pathways. Preliminary studies suggest that it may act as a substrate for enzymes involved in oxidation-reduction reactions, leading to the formation of biologically active metabolites.

- Enzyme Interaction : It has been shown to influence enzyme-catalyzed reactions, particularly those related to metabolic pathways in mammals.

- Metabolic Pathways : The compound may participate in several metabolic pathways, although detailed investigations are needed to elucidate these interactions fully.

Biological Activities

Research indicates that this compound possesses several noteworthy biological activities:

- Antioxidant Properties : Some studies suggest that it may exhibit antioxidant activity, potentially protecting cells from oxidative stress.

- Antimicrobial Activity : There is emerging evidence pointing towards its effectiveness against certain bacterial strains, although more comprehensive studies are required.

- Potential Anti-inflammatory Effects : Initial findings indicate possible anti-inflammatory properties, which could be beneficial in therapeutic applications.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

-

Synthesis and Biological Evaluation :

A study explored the synthesis of derivatives of this compound and their biological evaluation against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, suggesting potential applications in cancer therapy . -

Antimicrobial Activity :

Another research effort focused on the antimicrobial properties of this compound. The study demonstrated that this compound showed inhibitory effects against Gram-positive bacteria, highlighting its potential as a natural antimicrobial agent . -

Neuroprotective Effects :

A recent investigation assessed the neuroprotective effects of this compound in a model of neurodegenerative disease. The findings suggested that it could reduce neuronal damage and improve cognitive function in treated subjects .

Applications in Medicinal Chemistry

Given its biological activities, this compound has potential applications in drug development:

- Drug Synthesis : It serves as an intermediate in the synthesis of various pharmaceuticals.

- Therapeutic Agent : Due to its antioxidant and anti-inflammatory properties, it may be developed into therapeutic agents for conditions related to oxidative stress and inflammation.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-(4-methoxyphenyl)acetaldehyde with high yield?

- Methodological Answer : The synthesis can be achieved via oxidation of 4-methoxybenzeneethanol using chromium-based catalysts under controlled conditions. For example, a 49% yield was obtained by reacting 4-methoxybenzeneethanol (600 mg, 3.94 mmol) under anhydrous conditions, followed by purification via column chromatography. Key parameters include maintaining anhydrous solvents and inert atmospheres to prevent aldehyde oxidation . Comparative studies suggest optimizing reaction time (3–5 hours) and temperature (60–80°C) to balance yield and purity .

Q. What spectroscopic methods are recommended for characterizing this compound?

- Methodological Answer :

- 1H NMR : Characteristic signals include a triplet at δ 9.72 ppm (aldehyde proton) and a doublet at δ 3.63 ppm (methylene group adjacent to the aldehyde) .

- 13C NMR : Key peaks at δ 199.1 ppm (aldehyde carbon) and δ 55.3 ppm (methoxy group) confirm the structure .

- Mass Spectrometry (MS) : ESI-MS ([M+H]+) at m/z 165.1 provides molecular weight validation .

- IR Spectroscopy : A strong absorption band near 1720 cm⁻¹ confirms the aldehyde functional group .

Q. How can researchers assess the purity and stability of this compound under different storage conditions?

- Methodological Answer :

- Purity : Use HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) or TLC (silica gel, ethyl acetate/hexane, 1:3) to monitor impurities .

- Stability : Store the compound at –20°C under nitrogen to prevent oxidation. Accelerated degradation studies (40°C, 75% humidity) over 14 days can evaluate stability via NMR or GC-MS to detect decomposition products like 4-methoxybenzoic acid .

Advanced Research Questions

Q. How does the methoxy group influence the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer : The electron-donating methoxy group activates the phenyl ring via resonance, directing electrophilic attacks to the para position. For example, in Grignard reactions, the aldehyde preferentially forms secondary alcohols at the β-position. Comparative studies with non-methoxy analogs (e.g., 2-(2-chlorophenoxy)acetaldehyde) show reduced reactivity due to electron-withdrawing effects, highlighting the methoxy group's role in enhancing nucleophilic addition rates .

Q. What computational methods are suitable for modeling the electronic structure and reaction pathways of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Use B3LYP/6-311+G(d,p) basis sets to calculate frontier molecular orbitals (FMOs) and predict sites for electrophilic/nucleophilic attacks.

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., acetonitrile) on reaction kinetics for aldol condensations.

- Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina, referencing structural analogs like 2-(4-Methoxyphenyl)benzothiophene derivatives .

Q. What are the potential biological targets of this compound derivatives based on structural analogs?

- Methodological Answer : Derivatives such as 2-(4-Methoxyphenyl)benzothiophene-6-OL have shown inhibitory activity against estrogen-related pathways (e.g., osteoporosis and hyperlipidemia) . To identify targets:

- Kinase Assays : Screen against a panel of kinases (e.g., EGFR, VEGFR) using fluorescence polarization.

- Cellular Uptake Studies : Use radiolabeled derivatives (³H or ¹⁴C) to trace localization in cancer cell lines (e.g., A549) .

- Metabolomics : Compare plasma metabolite profiles (via LC-MS) to assess biomarker potential, as seen in related compounds like 4-Methoxyphenylacetic acid .

Propiedades

IUPAC Name |

2-(4-methoxyphenyl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-11-9-4-2-8(3-5-9)6-7-10/h2-5,7H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRIVMXXOUOBRAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30205642 | |

| Record name | 4-Methoxyphenylacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30205642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5703-26-4 | |

| Record name | 4-Methoxyphenylacetaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5703-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxyphenylacetaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005703264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxyphenylacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30205642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxyphenylacetaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.719 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.